5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid
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Overview
Description
5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazine with a suitable diketone or β-keto ester. The sulfamoyl group is then introduced via sulfonation reactions, and the final step involves the coupling of the pyrazole derivative with 2,3-dimethylbenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets. The pyrazole ring and sulfamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone share structural similarities with the pyrazole ring.
Sulfamoyl Compounds: Sulfamethoxazole and sulfadiazine are examples of compounds containing the sulfamoyl group.
Benzoic Acid Derivatives: Compounds such as 2,3-dimethylbenzoic acid and 4-hydroxybenzoic acid are structurally related to the benzoic acid moiety.
Uniqueness
What sets 5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-7-13(8-14(12(10)3)16(20)21)25(22,23)18-15-5-6-19(17-15)11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKEVBKRXICSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)NC2=NN(C=C2)C(C)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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